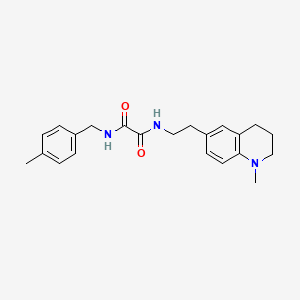
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.
The synthesis of this compound typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride and 4-methylbenzylamine under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve high yield and purity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 921923-55-9 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes involved in various physiological pathways. For instance, compounds with similar structures have been shown to interact with retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases .
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer).
- Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects can be attributed to their ability to inhibit neuroinflammatory pathways and promote neuronal survival.
Autoimmune Disease Treatment
The compound has been explored for its potential in treating autoimmune diseases due to its action on RORγt. Studies have demonstrated that certain derivatives can effectively reduce symptoms in mouse models of rheumatoid arthritis and psoriasis .
4. Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Case Study 1 : In a study examining the effects on rheumatoid arthritis models, treatment with a tetrahydroquinoline derivative led to significant reductions in inflammatory markers and joint swelling.
- Case Study 2 : A separate investigation into the compound’s effect on psoriasis showed promising results in lowering plaque severity and improving skin appearance after two weeks of administration.
5. Conclusion
This compound presents a compelling profile for further research due to its multifaceted biological activities. Its potential applications in cancer therapy and autoimmune disease treatment underscore the importance of continued exploration in medicinal chemistry.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-7-18(8-6-16)15-24-22(27)21(26)23-12-11-17-9-10-20-19(14-17)4-3-13-25(20)2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAYYAMCKHQGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













